molecular formula C18H22N4O2 B124114 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide CAS No. 146714-63-8

4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide

Cat. No.: B124114
CAS No.: 146714-63-8
M. Wt: 326.4 g/mol
InChI Key: DBPWHBFPTPHVLC-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and a piperazineacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages, which are then further reacted to form the desired piperazineacetamide structure . The reaction conditions often include the use of solvents such as dichloromethane and water, and the reactions are typically carried out under controlled temperatures and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boron reagents for Suzuki-Miyaura coupling, which is a popular method for forming carbon-carbon bonds . The conditions for these reactions typically involve the use of catalysts such as palladium and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-24-16-7-3-2-6-15(16)22-12-10-21(11-13-22)14-18(23)20-17-8-4-5-9-19-17/h2-9H,10-14H2,1H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPWHBFPTPHVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434320
Record name 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146714-63-8
Record name 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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